3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid is a chemical compound that belongs to the class of benzoic acids, characterized by the presence of a cyclopropylmethoxy group at the three-position and a hydroxyl group at the four-position of the benzene ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial properties.
This compound can be synthesized from various precursors, including 3-nitro-4-hydroxybenzoic acid esters. It is classified under aromatic carboxylic acids, specifically those with additional functional groups that enhance their biological activity. The molecular formula for 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid is , and it features a molecular weight of approximately 206.24 g/mol.
The synthesis of 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid typically involves several steps, including:
For example, one method details the reaction of 3-nitro-4-hydroxybenzoic acid with (bromomethyl)cyclopropane in the presence of a base, followed by hydrolysis to yield the target compound .
The molecular structure of 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid can be depicted as follows:
Crystallographic studies have shown that this compound crystallizes in a specific lattice arrangement, influenced by hydrogen bonding interactions between molecules, which stabilizes its structure .
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid can participate in various chemical reactions:
These reactions are typically carried out under mild conditions to maintain the integrity of sensitive functional groups .
The mechanism of action for compounds like 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid often involves interaction with biological targets such as enzymes or receptors:
Data from biological assays indicate that modifications to the hydroxyl and methoxy groups significantly influence potency against various bacterial strains .
Chemical properties include reactivity towards electrophiles due to the electron-rich nature of the aromatic ring, making it suitable for further derivatization .
The applications of 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid primarily lie in:
The ongoing exploration into its pharmacological properties suggests promising avenues for therapeutic development in combating resistant bacterial strains .
The systematic IUPAC name 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid precisely defines its molecular framework: a benzoic acid core substituted at the meta-position by a cyclopropylmethyl ether and at the para-position by a phenolic hydroxyl group [2] [7]. Its molecular formula is C₁₁H₁₂O₄, corresponding to a molecular weight of 208.21 g/mol. The compound typically presents as a white to yellow solid, stable at room temperature under inert atmosphere [2] [7].
Key spectral identifiers include:
Table 1: Fundamental Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₁H₁₂O₄ |
Molecular Weight | 208.21 g/mol |
IUPAC Name | 3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid |
Storage Conditions | Inert atmosphere, room temperature |
Purity Specifications | ≥97% (typical commercial grade) |
Physical Form | White to yellow solid |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
The compound emerged from structural derivatization efforts targeting 4-hydroxybenzoic acid—a naturally abundant phenolic acid documented in diverse biological sources including Ganoderma lucidum mushrooms, St. John's wort, and coconut [3]. Early synthetic routes adapted classical methods like the Kolbe-Schmitt carboxylation, which employs potassium phenoxide and CO₂ under high pressure and temperature to generate hydroxybenzoic acid frameworks [1] [3].
Industrial-scale production now leverages nucleophilic aromatic substitution strategies. A common approach involves:
A patent (CN102617339A) details optimized large-scale synthesis, emphasizing its role as a precursor to halogenated derivatives (e.g., 3-cyclopropylmethoxy-4-halogen-benzoic acids). These intermediates undergo subsequent amide coupling to yield bioactive molecules like the COPD drug roflumilast [6]. The cyclopropylmethoxy group was strategically incorporated to enhance metabolic stability and target binding affinity compared to simpler alkoxy chains.
This molecule’s importance stems from its dual-functionality: the carboxylic acid enables conjugation reactions (e.g., amide bond formation), while the electron-rich aromatic ring supports electrophilic substitutions. It serves as a key building block in synthesizing phosphodiesterase-4 (PDE4) inhibitors, notably roflumilast—an FDA-approved treatment for chronic obstructive pulmonary disease (COPD) [6].
The cyclopropylmethoxy moiety confers critical pharmacodynamic advantages:
Structural analogs demonstrate versatility across drug discovery:
Table 2: Structurally Related Bioactive Analogs
Compound Name | CAS Number | Structural Similarity | Potential Application |
---|---|---|---|
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | 1243391-44-7 | Reference (1.00) | Roflumilast intermediate |
3,4-Bis(cyclopropylmethoxy)benzoic acid | 1369851-30-8 | 0.94 | Kinase inhibitor scaffold |
4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid | - | 0.93 | Anti-inflammatory candidate |
Ethyl 4-(benzyloxy)-3-hydroxybenzoate | 177429-27-5 | 0.93 | Prodrug development |
Ongoing research explores its utility in synthesizing alkannin/shikonin derivatives (natural naphthoquinones with wound-healing properties) via enzymatic prenylation, mimicking plant biosynthetic pathways where 4-hydroxybenzoate serves as a starter unit [3] [4].
Synthetic Applications Highlight:→ Amide coupling: Forms active pharmaceutical ingredients (APIs) via carbonyl-amino condensation.→ Ether cleavage: Regenerates phenolic sites for further functionalization.→ Decarboxylative cross-coupling: Enables transition-metal-catalyzed C-C bond formation [4] [6].
Table 3: Key Derivatives and Their Therapeutic Relevance
Derivative Structure | Therapeutic Target | Biological Activity |
---|---|---|
3-(Cyclopropylmethoxy)-4-amino-benzoic acid | Folic acid biosynthesis | Antimicrobial |
3-(Cyclopropylmethoxy)-4-alkoxy-benzoic acid | PDE enzymes | Anti-inflammatory |
Halogenated 3-cyclopropylmethoxy-benzoates | Kinase signaling | Anticancer candidates |
The compound remains commercially available through specialty suppliers (e.g., Ambeed, Amadis Chemical, Pure Research Chemicals) at laboratory scale, supporting ongoing drug innovation [7].
Table 4: Key Commercial Suppliers
Supplier | Location | Purity Specification |
---|---|---|
Ambeed, Inc. | United States | ≥97% |
Amadis Chemical Co., Ltd. | China | Research grade |
Pure Research Chemicals | China | Technical grade |
FDC Chemical | Global | Not specified |
Future directions include exploiting its metal-chelating capacity for diagnostic imaging agents and diversifying the cyclopropyl ring into spirocyclic systems for fragment-based drug design.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8